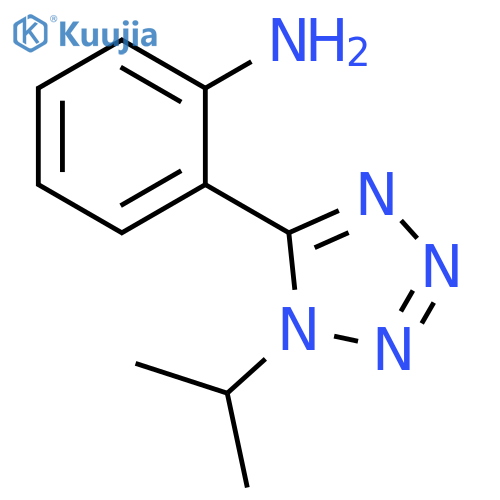Cas no 1247063-49-5 (2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline)

1247063-49-5 structure
商品名:2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline
2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline 化学的及び物理的性質
名前と識別子
-
- 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
- 2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline
-
- インチ: 1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3
- InChIKey: TYTWZOPPTCNFRW-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=CC=C1C1N(C(C)C)N=NN=1
2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | CB000701018-1g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95+% | 1g |
¥6085.00 | 2023-09-15 | |
| TRC | B523295-50mg |
2-[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| Enamine | EN300-134370-50mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95.0% | 50mg |
$162.0 | 2023-09-30 | |
| Enamine | EN300-134370-250mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95.0% | 250mg |
$347.0 | 2023-09-30 | |
| Aaron | AR01A7J2-2.5g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 2.5g |
$1909.00 | 2025-02-09 | |
| Aaron | AR01A7J2-5g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 5g |
$2814.00 | 2025-02-09 | |
| 1PlusChem | 1P01A7AQ-1g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 1g |
$920.00 | 2025-03-04 | |
| Aaron | AR01A7J2-100mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 100mg |
$357.00 | 2025-02-09 | |
| 1PlusChem | 1P01A7AQ-100mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 100mg |
$344.00 | 2025-03-04 | |
| A2B Chem LLC | AV54834-10g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 10g |
$3201.00 | 2024-04-20 |
2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
1247063-49-5 (2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
